5-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O5/c1-15-5-7-16(8-6-15)20-13-21(30(29-20)24(31)3-2-4-25(32)33)18-11-17-12-22-23(35-10-9-34-22)14-19(17)28-26(18)27/h5-8,11-12,14,21H,2-4,9-10,13H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVQNJJJBXFRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and possible therapeutic applications.
Chemical Structure
The compound features a unique structural arrangement that combines a quinoline derivative with a pyrazole moiety and a pentanoic acid functional group. The presence of a chloro substituent on the quinoline ring enhances its biological profile by potentially increasing lipophilicity and modulating interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antitumor Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to the target molecule. For instance, derivatives of quinoline have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that certain quinoline derivatives displayed significant growth inhibition in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines at concentrations as low as 10 µM .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | GI50 (µM) | Effectiveness (%) |
|---|---|---|---|
| 3a | MDA-MB-231 | 10 | <47% viability |
| 3b | PC-3 | 48 | 56% viability |
| 4e | MDA-MB-231 | 25 | ~30% viability |
Antimicrobial Properties
Compounds similar to the target molecule have also been evaluated for their antimicrobial activity. For example, studies have shown that certain derivatives exhibit potent antifungal effects against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were comparable to standard antifungal agents like nystatin .
Table 2: Antimicrobial Activity
| Compound | Fungal Strain | MIC (µg/ml) |
|---|---|---|
| Compound A | Candida albicans | 5 |
| Compound B | Aspergillus niger | 10 |
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Kinases: Similar compounds have shown to inhibit various kinases associated with cancer progression.
- Induction of Apoptosis: Some derivatives promote apoptotic pathways in cancer cells.
Case Studies
- Antitumor Screening: A series of quinoline derivatives were screened for their ability to inhibit tumor growth in vitro. Notably, certain compounds demonstrated IC50 values indicating strong inhibitory effects on specific kinases involved in tumorigenesis.
- Antimicrobial Evaluation: In a comparative study, synthesized derivatives were tested against multiple fungal strains, revealing several compounds with enhanced activity profiles compared to existing antifungal agents.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation reactions. For example, glutaric anhydride has been used in toluene under reflux to form 5-oxopentanoic acid derivatives, achieving ~68% yield (NMR-confirmed) . Another approach involves refluxing ethanol with 3,5-diaryl-4,5-dihydro-1Н-pyrazole intermediates, followed by recrystallization (DMF/EtOH) . Optimization strategies include adjusting stoichiometry, solvent polarity, and temperature. Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions .
Q. How is structural characterization performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- 1H-NMR : Key signals include aromatic protons (δ 7.97–8.40 ppm) and methylene groups (δ 1.83–2.44 ppm) .
- X-ray Crystallography : Related quinolinyl-pyrazol derivatives show dihedral angles between aromatic rings (e.g., 8.9° for phenyl-quinoline systems), aiding in confirming stereochemistry .
- Mass Spectrometry : High-resolution MS (e.g., Bruker AvancelI) validates molecular ions and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies enhance synthesis design and mechanistic understanding?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation .
- AI-Driven Simulations : Tools like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., pressure, catalyst loading) for yield optimization .
- Data Integration : Machine learning algorithms correlate experimental data (e.g., NMR, HPLC) with synthetic conditions to identify critical variables .
Q. How do structural modifications influence bioactivity, based on analogs?
- Methodological Answer : A comparative analysis of analogs reveals:
Q. What methodologies resolve contradictions in experimental data (e.g., conflicting yield reports)?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Fractional factorial designs identify confounding variables (e.g., impurity profiles, solvent purity) .
- Cross-Validation : Reproducing reactions in independent labs with standardized protocols (e.g., Anton Paar Monowave 300 for controlled heating) .
- Meta-Analysis : Aggregating data from multiple studies to isolate trends (e.g., higher yields in aprotic solvents) .
Q. How can chemical software improve reproducibility and data management?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Track reagent batches and environmental conditions to minimize variability .
- Process Simulation : Tools like Aspen Plus model reactor dynamics (e.g., residence time distribution) for scale-up .
- Cheminformatics Platforms : PubChem-based databases validate spectral data and flag anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
